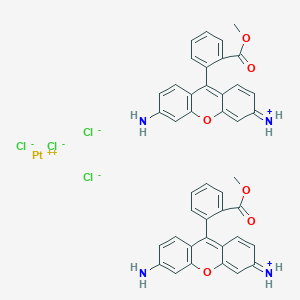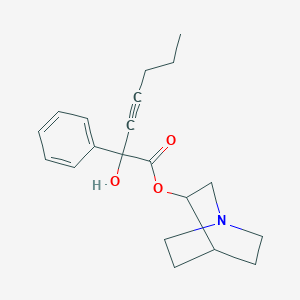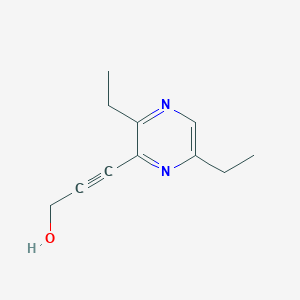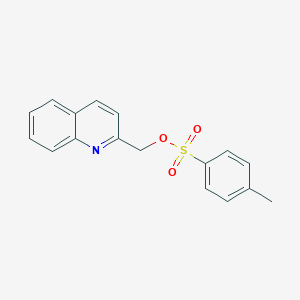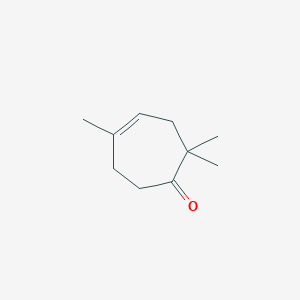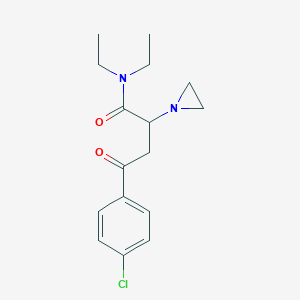
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide is not fully understood, but it is thought to involve the stabilization of the tumor suppressor protein p53. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to bind to the DNA-binding domain of p53 and to induce a conformational change that stabilizes the protein and enhances its transcriptional activity. This leads to the activation of downstream targets that induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action has been well characterized. However, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. One area of focus is the development of more soluble analogs of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide that can be administered more easily in vivo. Another area of focus is the investigation of the potential of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in humans, and to identify biomarkers that can predict response to this compound.
Synthesemethoden
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide involves the reaction of 4-chloroacetophenone with diethylamine to form 2-(4-chlorophenyl)-2-oxoethyl)-N,N-diethylacetamide. This compound is then reacted with aziridine to produce alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
108260-27-1 |
|---|---|
Produktname |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide |
Molekularformel |
C16H21ClN2O2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N,N-diethyl-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
FCZZMHGZUAFZCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Kanonische SMILES |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Synonyme |
2-aziridin-1-yl-4-(4-chlorophenyl)-N,N-diethyl-4-oxo-butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
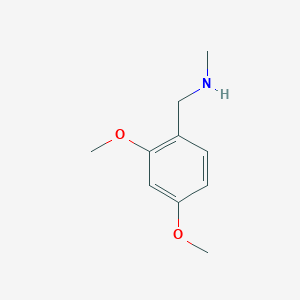

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)


